molecular formula C16H15ClN4 B11834724 5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11834724
M. Wt: 298.77 g/mol
InChI Key: LPCIFRZHGPBPDS-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropylmethyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is attached via an alkylation reaction, using cyclopropylmethyl halides and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome bd oxidase, a key enzyme in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclopropylmethyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H15ClN4/c17-12-5-3-11(4-6-12)13-8-21(7-10-1-2-10)16-14(13)15(18)19-9-20-16/h3-6,8-10H,1-2,7H2,(H2,18,19,20)

InChI Key

LPCIFRZHGPBPDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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